Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate

Overview

Description

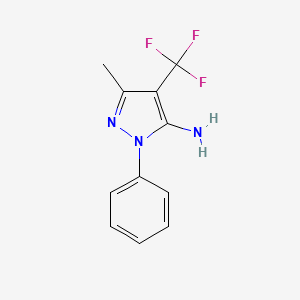

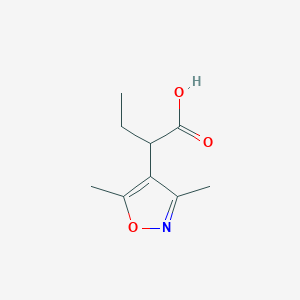

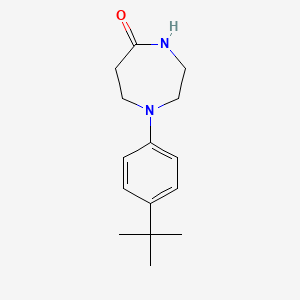

“Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate” is a chemical compound with the molecular formula C13H11NO4 . It is a derivative of oxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom .

Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest in organic chemistry. Various methods have been developed for the synthesis of oxazole derivatives, including direct arylation of oxazoles with high regioselectivity . Another method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .Molecular Structure Analysis

The molecular structure of “Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate” consists of a five-membered oxazole ring, which includes one oxygen atom and one nitrogen atom . The compound also contains a benzoyl group and a methyl group attached to the oxazole ring .Chemical Reactions Analysis

Oxazole derivatives, including “Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate”, can undergo various chemical reactions. For instance, palladium-catalyzed direct arylation and alkenylation of oxazoles have been reported .Physical And Chemical Properties Analysis

“Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate” has a molecular weight of 245.23 . Other physical and chemical properties such as density, boiling point, and other relevant properties are not explicitly mentioned in the search results.Scientific Research Applications

Synthesis of Heterocyclic Compounds

Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate: serves as an intermediate in the synthesis of various heterocyclic compounds. The oxazole ring is a common structure found in many biologically active molecules. Its presence in pharmaceuticals is often associated with a wide range of therapeutic properties .

Biological Activities Exploration

This compound has been utilized in the exploration of biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects. The oxazole derivatives are known for their broad spectrum of biological activities, which makes them valuable for medical applications .

Antibacterial and Antimonooxidase Activity

Researchers have investigated the combined potentiated effect of the antimicrobial action of certain antibiotics when used in conjunction with Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate . This synergy has shown effectiveness against antibiotic-resistant bacteria, which is crucial in the fight against drug-resistant infections .

Metal Complexation for Analytical Applications

The compound has been reported to act as a complexing agent, forming stable metal complexes. These complexes can be used for the extraction and separation of trace metals, which is particularly useful in analytical chemistry for atomic absorption spectroscopy (AAS) and high-performance liquid chromatography (HPLC) separation of metal complexes .

Catalysis and Material Science

Due to its ability to act as a chelating ligand, Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate can be used to construct metallic complexes with potential applications in catalysis and the development of antibacterial materials. These applications are significant in the fields of material science and industrial chemistry .

Organic Synthesis Reactions

The benzylic position of this compound is reactive, allowing for various organic synthesis reactions such as free radical bromination and nucleophilic substitution. These reactions are important for creating a wide array of synthetic pathways in organic chemistry .

Future Directions

Mechanism of Action

Target of Action

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .

Mode of Action

Benzoxazole derivatives have been known to interact with their targets through various mechanisms, including free radical reactions, nucleophilic substitution, and oxidation .

Biochemical Pathways

Benzoxazole derivatives have been synthesized via different pathways . The motif exhibits a high possibility of broad substrate scope and functionalization .

Result of Action

Benzoxazole derivatives have been known to exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

properties

IUPAC Name |

methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-8-10(11(14-18-8)13(16)17-2)12(15)9-6-4-3-5-7-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXYJRINEROENV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)OC)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-aminopropyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B1520400.png)

![4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline](/img/structure/B1520402.png)

![4-[2-(2-Methoxyethoxy)acetamido]cyclohexane-1-carboxylic acid](/img/structure/B1520406.png)

![2-amino-N-[3-(pyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1520410.png)

![2-{[2-(4-Bromophenyl)-1,3-thiazol-4-yl]sulfanyl}acetic acid](/img/structure/B1520413.png)